Chlorthiophos ii
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Overview
Description
Chlorthiophos ii is an organophosphorus pesticide primarily used for controlling ants and mites. It is a mixture of isomers, including O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate . This compound is highly toxic to mammals and acts as a cholinesterase inhibitor and neurotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorthiophos ii involves the reaction of diethyl chlorophosphorothioate with phenol. The process typically includes the use of acetonitrile as an extraction solvent, followed by the addition of sodium chloride and buffer salts. After shaking and centrifugation, dispersive solid-phase extraction is used for extract clean-up before analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Industrial Production Methods
Industrial production methods for this compound are proprietary, but they generally involve similar steps to the laboratory synthesis, scaled up for mass production. The use of automated systems like the PAL Robotic Tool Change (RTC) system can streamline the process, ensuring high recovery rates and precision .
Chemical Reactions Analysis
Types of Reactions
Chlorthiophos ii undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a pesticide.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, sodium chloride, and buffer salts. The conditions typically involve shaking, centrifugation, and dispersive solid-phase extraction .
Major Products Formed
The major products formed from these reactions are the isomers of this compound, which include O,O-diethyl-O-(2,5-dichloro-4-methylthio)phenyl phosphorothioate, O,O-diethyl-O-(4,5-dichloro-2-methylthio)phenyl phosphorothioate, and O,O-diethyl-O-(2,4-dichloro-5-methylthio)phenyl phosphorothioate .
Scientific Research Applications
Chlorthiophos ii is used in various scientific research applications, including:
Mechanism of Action
Chlorthiophos ii exerts its effects by inhibiting acetylcholinesterase, an enzyme critical for nerve impulse transmission in insects. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually the death of the insect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chlorthiophos ii include other organophosphorus pesticides such as:
- Parathion
- Malathion
- Diazinon
Uniqueness
What sets this compound apart from these similar compounds is its specific mixture of isomers, which contributes to its unique chemical properties and effectiveness as a pesticide .
Properties
CAS No. |
77503-29-8 |
---|---|
Molecular Formula |
C11H15Cl2O3PS2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(4,5-dichloro-2-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O3PS2/c1-4-14-17(18,15-5-2)16-10-6-8(12)9(13)7-11(10)19-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
HDAUYNBHGHGEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1SC)Cl)Cl |
Origin of Product |
United States |
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